molecular formula C9H10ClNO B13047560 5-Amino-4-chloro-2-cyclopropylphenol

5-Amino-4-chloro-2-cyclopropylphenol

Cat. No.: B13047560
M. Wt: 183.63 g/mol
InChI Key: NFDKOZUPAJYWFJ-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-cyclopropylphenol is an organic compound with a unique structure that includes an amino group, a chloro group, and a cyclopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-cyclopropylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-cyclopropylphenol followed by the introduction of an amino group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies such as automated reactors and real-time monitoring systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-cyclopropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

5-Amino-4-chloro-2-cyclopropylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-cyclopropylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-chloro-4-fluorobenzoic acid
  • 5-Amino-2-chloro-4-methylphenol
  • 5-Amino-2-chloro-4-nitrophenol

Uniqueness

5-Amino-4-chloro-2-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-amino-4-chloro-2-cyclopropylphenol

InChI

InChI=1S/C9H10ClNO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2,11H2

InChI Key

NFDKOZUPAJYWFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2O)N)Cl

Origin of Product

United States

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